molecular formula C7H13I B6147314 3-(iodomethyl)-1,1-dimethylcyclobutane CAS No. 1421313-74-7

3-(iodomethyl)-1,1-dimethylcyclobutane

Cat. No.: B6147314
CAS No.: 1421313-74-7
M. Wt: 224.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Iodomethyl)-1,1-dimethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(iodomethyl)-1,1-dimethylcyclobutane typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,1-dimethylcyclobutane using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the iodomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Alcohols, nitriles, or ethers.

    Oxidation: Aldehydes or ketones.

    Reduction: Hydrocarbons.

Scientific Research Applications

3-(Iodomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving halogenated compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(iodomethyl)-1,1-dimethylcyclobutane involves its reactivity due to the presence of the iodomethyl group. This group can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1,1-dimethylcyclobutane
  • 3-(Bromomethyl)-1,1-dimethylcyclobutane
  • 3-(Fluoromethyl)-1,1-dimethylcyclobutane

Comparison

Compared to its halogenated analogs, 3-(iodomethyl)-1,1-dimethylcyclobutane is unique due to the larger atomic size and higher reactivity of the iodine atom. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitutions, where iodine acts as a better leaving group than chlorine, bromine, or fluorine.

Properties

CAS No.

1421313-74-7

Molecular Formula

C7H13I

Molecular Weight

224.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.